Spirendolol - 65429-87-0

Spirendolol

Catalog Number: EVT-435862
CAS Number: 65429-87-0
Molecular Formula: C21H31NO3
Molecular Weight: 345.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Spirendolol is a compound classified as a beta adrenergic receptor antagonist, primarily used in the treatment of cardiovascular conditions. Its chemical structure is characterized by a spirocyclic arrangement, which contributes to its pharmacological properties. The International Nonproprietary Name (INN) for Spirendolol reflects its classification and mechanism of action, which involves the inhibition of beta-adrenergic receptors, particularly in the heart.

Source

Spirendolol was developed as part of research into beta-blockers, which are widely used in clinical settings to manage hypertension and other heart-related issues. Its synthesis and properties have been documented in various scientific literature, including patents and chemical databases.

Classification

Spirendolol falls under the category of beta blockers, specifically targeting beta-1 and beta-2 adrenergic receptors. This classification is significant as it informs both its therapeutic applications and potential side effects.

Synthesis Analysis

Methods

The synthesis of Spirendolol involves several key steps that utilize specific reagents and conditions to ensure high yields and purity. One notable method includes the use of trisubstituted phosphonium halides for selective halogenation, which minimizes racemization and allows for the production of optically active compounds.

Technical Details

  • The initial step typically involves the reaction of an appropriate phenolic compound with a trisubstituted phosphonium halide to generate a chlorohydrin intermediate.
  • This chlorohydrin is then converted into an aryloxypropanolamine through subsequent reactions, often performed in a single reaction vessel to enhance efficiency.
  • The process is designed to avoid complex separation steps, thereby streamlining production while maintaining high chiral purity .
Molecular Structure Analysis

Structure

Spirendolol's molecular formula is C17H25N1O3C_{17}H_{25}N_1O_3, featuring a spiro structure that connects an indene moiety with a hydroxypropoxy group. This unique structure is crucial for its biological activity.

Data

  • IUPAC Name: 4-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclopentane]-1'-one
  • Molecular Weight: Approximately 285.39 g/mol
  • Chemical Structure: The spiro configuration contributes to its binding affinity for beta receptors, influencing its pharmacodynamics .
Chemical Reactions Analysis

Reactions

Spirendolol can undergo various chemical reactions typical of beta blockers, including:

  • Substitution Reactions: Where functional groups on the aromatic ring may be modified.
  • Oxidation/Reduction: Altering the oxidation state of certain functional groups can affect its activity and stability.

Technical Details

The synthesis process often includes reactions such as:

  • Chlorination using phosphonium salts.
  • Cyclization to form the spiro structure.
    These reactions are carefully controlled to maximize yield and minimize by-products .
Mechanism of Action

Process

Spirendolol functions primarily as an antagonist at beta adrenergic receptors. By binding to these receptors, it inhibits their activation by endogenous catecholamines like adrenaline and noradrenaline.

Data

  • Beta-1 Receptor Blockade: Reduces heart rate and myocardial contractility, leading to decreased cardiac output.
  • Beta-2 Receptor Blockade: May lead to bronchoconstriction in sensitive individuals, although Spirendolol has a more favorable profile than non-selective beta blockers due to its partial agonist activity at beta-2 receptors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Moderately soluble in water; more soluble in organic solvents like ethanol.

Chemical Properties

  • Stability: Spirendolol exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point is generally reported around 120–125 °C, indicating good thermal stability for pharmaceutical formulations.
Applications

Spirendolol has several scientific uses:

  • Cardiovascular Treatment: Primarily utilized in managing hypertension and heart failure due to its ability to lower blood pressure and reduce heart workload.
  • Research Applications: Investigated for potential roles in other conditions where adrenergic modulation is beneficial, including anxiety disorders and certain types of glaucoma.
Introduction to Spirendolol: Pharmacological and Therapeutic Context

Historical Development of Beta-Blockers in Cardiovascular Therapeutics

The development of beta-adrenergic receptor antagonists represents one of the most significant advancements in cardiovascular pharmacotherapy. Sir James Black's pioneering work in the 1960s led to the creation of propranolol, the first clinically successful beta-blocker, which revolutionized the management of angina pectoris by reducing myocardial oxygen demand through blockade of catecholamine effects on the heart [9]. This breakthrough emerged from the conceptual framework established by Raymond Ahlquist's 1948 classification of adrenergic receptors into alpha and beta subtypes [9]. The initial compounds like dichloroisoprenaline (DCI) and pronethalol demonstrated the therapeutic potential of beta-adrenergic blockade but were limited by intrinsic sympathomimetic activity (ISA) and safety concerns [9]. The subsequent refinement of beta-blocker chemistry yielded agents with improved safety profiles and receptor selectivity, establishing this drug class as fundamental to cardiovascular medicine for conditions ranging from hypertension to arrhythmias and heart failure [4] [9].

Spirendolol: Classification Within Beta-Adrenergic Receptor Antagonists

Spirendolol (chemical name: 4-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one; CAS 81840-58-6) is classified as a nonselective beta-adrenergic antagonist with potential intrinsic sympathomimetic activity [4] [7] [10]. Its molecular structure (C₂₁H₃₁NO₃; molecular weight 345.48 g/mol) incorporates a unique spiro[3H-indene-2,1'-cyclohexane] moiety that distinguishes it from classical beta-blockers [1] [4]. Pharmacologically, Spirendolol demonstrates competitive antagonism at both β₁-adrenergic receptors (predominantly located in cardiac tissue) and β₂-adrenergic receptors (found in bronchial and vascular smooth muscle) [4] [10]. This dual receptor blockade places it in the same broad category as propranolol and nadolol, rather than the cardioselective agents (atenolol, metoprolol) that primarily block β₁-receptors [9] [10]. Evidence suggests Spirendolol may exhibit partial agonist activity at beta-receptors, a property shared by pindolol and acebutolol, which potentially mitigates some adverse effects associated with complete beta-blockade [4] [9].

Table 1: Classification of Beta-Blockers by Receptor Selectivity and Additional Properties

Receptor SelectivityWithout ISAWith ISAAdditional Properties
Nonselective (β₁/β₂)Propranolol, Timolol, NadololSpirendolol, Pindolol, CarteololCarvedilol (α₁-blockade), Sotalol (K⁺ channel blockade)
β₁-SelectiveAtenolol, Metoprolol, BisoprololAcebutolol, CeliprololNebivolol (NO-mediated vasodilation)

Pharmacodynamic Significance in Modern Cardiology

Spirendolol's pharmacodynamic profile presents several scientifically significant features relevant to cardiovascular therapeutics. Its balanced β₁/β₂ receptor antagonism results in comprehensive attenuation of catecholamine effects, including reduction of heart rate (chronotropy), myocardial contractility (inotropy), and conduction velocity (dromotropy) [4] [7]. The potential intrinsic sympathomimetic activity suggested in pharmacological screening may allow for partial receptor activation while preventing full agonist binding, potentially offering hemodynamic stability during resting conditions while still providing protection against adrenergic surges [4] [9]. Molecular studies indicate that Spirendolol's tertiary butylamino group and hydroxypropoxy linker are critical for receptor interaction, with the spirocyclic system possibly influencing membrane partitioning and binding kinetics [1] [4] [7]. Experimental evidence indicates that Spirendolol effectively reduces blood pressure in hypertensive models and limits myocardial oxygen consumption in ischemic conditions, positioning it theoretically for angina management [4]. Additionally, its structural characteristics suggest potential membrane-stabilizing properties that could contribute to antiarrhythmic effects, though this remains to be clinically validated [9].

Research Objectives and Knowledge Gaps in Spirendolol Studies

Despite its intriguing pharmacological profile, Spirendolol remains significantly understudied compared to established beta-blockers. Key research objectives include:

  • Comparative Efficacy Studies: Determining Spirendolol's therapeutic equivalence or superiority relative to current beta-blockers in hypertension management, particularly given the documented limitations of atenolol in stroke prevention [6]. Modern trials must assess whether its pharmacological profile translates to improved outcomes.

  • Molecular Mechanism Elucidation: Precise characterization of its receptor binding kinetics (Kᵢ values), intrinsic activity ratio, and potential cardioprotective effects beyond simple receptor blockade [4] [7]. Current data is primarily derived from preclinical models.

  • Novel Therapeutic Applications: Investigation of Spirendolol for conditions where beta-blockers show emerging promise, including:

  • Heart failure management: Exploring effects on ventricular remodeling and sympathetic overactivation [2]
  • Portal hypertension: Evaluating reduction in portal pressure given nonselective beta-blockers' established role [10]
  • Metabolic and bone disorders: Assessing impact on bone mineral density given evidence linking beta-blockade to reduced fracture risk [2] [6]

Table 2: Critical Research Gaps and Methodological Approaches for Spirendolol

Research DomainKey Knowledge GapsRecommended Methodologies
Cardiovascular OutcomesComparative effectiveness in hypertension and ischemic heart diseaseRandomized controlled trials vs. first-line beta-blockers; Ambulatory blood pressure monitoring studies
Molecular PharmacologyReceptor binding kinetics, subtype selectivity, ISA quantificationRadioligand binding assays; Functional cAMP accumulation studies; In silico receptor modeling
Novel ApplicationsPotential in heart failure, arrhythmias, portal hypertension, and metabolic disordersAnimal models of heart failure and portal hypertension; Bone density biomarker studies

Significant methodological challenges include the limited clinical availability of Spirendolol and the predominance of historical research data [4] [7]. Modern pharmacological techniques—including high-resolution receptor crystallography and computational modeling—could elucidate Spirendolol's unique structure-activity relationships and guide development of next-generation beta-blockers with optimized receptor interactions [4] [9]. Furthermore, no longitudinal outcome studies exist to evaluate Spirendolol's effects on mortality and cardiovascular morbidity endpoints, a critical gap given contemporary understanding of differential outcomes among beta-blockers [6]. Research must also address whether Spirendolol's pharmacological characteristics confer advantages in specific patient populations, particularly those with comorbid conditions where beta-blockers demonstrate pleiotropic benefits beyond cardiovascular effects [2] [6].

Properties

CAS Number

65429-87-0

Product Name

Spirendolol

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one

Molecular Formula

C21H31NO3

Molecular Weight

345.5 g/mol

InChI

InChI=1S/C21H31NO3/c1-20(2,3)22-13-15(23)14-25-18-9-7-8-16-17(18)12-21(19(16)24)10-5-4-6-11-21/h7-9,15,22-23H,4-6,10-14H2,1-3H3

InChI Key

YLBMSIZZTJEEIO-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC3(C2=O)CCCCC3)O

Synonyms

4'-(3-tert-butylamino-2-hydroxypropoxy)spiro(cyclohexane-1,2'-indan)-1'one
spirendalol
spirendolol

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC3(C2=O)CCCCC3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.